8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 896378-23-7
VCID: VC7128070
InChI: InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.46

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

CAS No.: 896378-23-7

Cat. No.: VC7128070

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane - 896378-23-7

Specification

CAS No. 896378-23-7
Molecular Formula C18H24N2O4S
Molecular Weight 364.46
IUPAC Name cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Standard InChI InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3
Standard InChI Key ORTLBEPIRZTQJR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4

Introduction

The compound 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that belongs to the class of diazaspiro compounds. These compounds are known for their diverse biological activities and structural complexity, often featuring a spiro ring system that connects two distinct rings through a single atom. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multiple steps, including the formation of the spiro ring system and the introduction of functional groups. While specific synthesis details for 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are not available, similar compounds often require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity.

Potential Applications

Diazaspiro compounds are explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a sulfonyl group can enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator